molecular formula C11H21NO B5913185 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-

9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-

Cat. No.: B5913185
M. Wt: 183.29 g/mol
InChI Key: MFJRYPCIMRMWLA-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Organic Synthesis and Chemical Biology Research

Spirocyclic scaffolds are a class of organic compounds distinguished by a central carbon atom, known as the spiroatom, which is a common junction for two rings. This arrangement confers a rigid, three-dimensional geometry that is of great interest in medicinal chemistry and drug discovery. Unlike flat, aromatic systems, the spatial arrangement of spirocycles allows for a more precise interaction with the complex three-dimensional binding sites of biological targets like proteins and enzymes.

The inherent rigidity and novelty of spiro scaffolds have led to their increasing use in the design of new therapeutic agents. Their unique topology often results in improved pharmacological properties, such as enhanced target selectivity and better metabolic stability. Consequently, spirocyclic motifs are found in a growing number of approved drugs and are a key area of focus in chemical biology for developing new molecular probes to investigate biological processes.

Historical Context and Evolution of Azaspiro[5.5]undecane Chemistry

The azaspiro[5.5]undecane framework, a bicyclic system containing a nitrogen atom within its spirocyclic structure, has been a subject of synthetic interest for its potential biological activities. The development of synthetic routes to these compounds has evolved, with modern methods like ring-closing metathesis offering versatile and efficient pathways to a variety of substituted derivatives.

Research into related oxa- and diazaspiro[5.5]undecane systems has revealed a broad spectrum of biological potential. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been investigated for their antituberculosis activity, targeting the MmpL3 protein in M. tuberculosis. osi.lvresearchgate.net Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), making them promising candidates for treating chronic kidney diseases. nih.gov These findings underscore the therapeutic potential of the azaspiro[5.5]undecane scaffold and drive ongoing research into novel analogs.

Structural and Research Significance of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- within Spirocyclic Compound Studies

The specific compound, 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-, is a distinct entity within this class, characterized by a tetrahydropyran (B127337) ring and a piperidine (B6355638) ring sharing a common carbon atom. The nomenclature indicates an oxygen atom at the 9-position and a nitrogen atom at the 2-position of the spirocyclic system. A notable feature is the presence of two methyl groups at the 8-position, creating a gem-dimethyl group.

While extensive, peer-reviewed research on the specific biological activities or synthetic applications of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is not widely available in the public domain, its chemical properties and structure can be characterized.

Physicochemical Properties of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-

Property Value
Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
Density 0.97 g/cm³
Boiling Point 263.3 °C at 760 mmHg
Flash Point 107.2 °C
LogP 2.274
CAS Number 57117-92-7

Data sourced from available chemical databases. chemsrc.com

The structural features of this compound, particularly the combination of the piperidine and tetrahydropyran rings, place it in a class of molecules with high potential for biological activity. The nitrogen atom of the piperidine ring offers a site for further functionalization, allowing for the synthesis of a library of derivatives for screening in drug discovery programs. The gem-dimethyl group on the tetrahydropyran ring can influence the molecule's conformation and metabolic stability, which are important considerations in medicinal chemistry. The hydrochloride salt of this compound is also known, with the CAS number 57155-58-5. echemi.com

Given the established biological relevance of related oxa- and azaspiro[5.5]undecane systems, 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- represents a valuable, albeit under-investigated, scaffold for future research in organic synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10,10-dimethyl-9-oxa-2-azaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10(2)8-11(5-7-13-10)4-3-6-12-9-11/h12H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJRYPCIMRMWLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CCCNC2)CCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Oxa 2 Azaspiro 5.5 Undecane, 8,8 Dimethyl and Its Analogs

Retrosynthetic Analysis of the 9-Oxa-2-azaspiro[5.5]undecane Core Structure

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the 9-Oxa-2-azaspiro[5.5]undecane core, a primary disconnection can be made at the C-N and C-O bonds of the heterocyclic rings. This approach suggests that the spirocyclic system can be assembled from a suitably functionalized piperidine (B6355638) or a tetrahydropyran (B127337) precursor.

A plausible retrosynthetic pathway for the 9-Oxa-2-azaspiro[5.5]undecane core would involve disconnecting the spirocycle at the C5-C6 bond, leading to a linear precursor containing both the piperidine and tetrahydropyran functionalities. Further disconnections of the piperidine and tetrahydropyran rings would then lead to simpler, acyclic starting materials. For the specific target, 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-, the retrosynthesis would need to account for the gem-dimethyl group on the tetrahydropyran ring. This suggests a precursor that already contains this structural feature.

Conventional Approaches to Spirocyclic Framework Construction

Traditional methods for the construction of spirocycles often rely on well-established cyclization reactions and multi-step sequences.

The formation of the heterocyclic rings in oxa-aza spirocycles can be achieved through various cyclization strategies. Intramolecular cyclization is a common approach, where a linear precursor containing both the nucleophilic nitrogen or oxygen and an electrophilic center is induced to form a ring. For instance, an amino alcohol with a suitable tether could undergo a tandem cyclization to form the spirocyclic core.

Another key strategy is the use of iodocyclization. This method has been successfully employed to create a variety of oxa-spirocycles rsc.orgnih.gov. The reaction typically involves treating an unsaturated alcohol or amine with iodine, which promotes an electrophilic cyclization to form the heterocyclic ring. While this method has been extensively used for the synthesis of various oxa-spirocycles, its application to form the specific 9-Oxa-2-azaspiro[5.5]undecane system would depend on the design of a suitable unsaturated precursor.

The Prins cyclization is another relevant reaction, particularly for the synthesis of tetrahydropyran rings, and has been utilized in the synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives osi.lv. This reaction involves the acid-catalyzed condensation of an alkene or alkyne with a carbonyl compound.

The construction of the 9-Oxa-2-azaspiro[5.5]undecane framework can also be achieved through a series of sequential reactions. A typical multi-step synthesis might involve the initial construction of one of the heterocyclic rings, followed by the annulation of the second ring onto the first.

For example, a pre-formed piperidine derivative bearing a side chain with a terminal alkene and a hydroxyl group could be subjected to an intramolecular cyclization to form the tetrahydropyran ring. The gem-dimethyl group at the 8-position could be introduced early in the synthesis, for instance, by using a starting material that already contains this moiety.

Recent advancements have also demonstrated the use of cobalt-catalyzed C-H activation and carboamidation of alkynes as a one-step method to synthesize oxa-spirocyclic compounds nih.gov. This approach offers a more efficient alternative to traditional multi-step sequences.

Advanced and Stereoselective Synthetic Strategies

Modern synthetic chemistry has seen the emergence of powerful and highly selective methods for the construction of complex molecular architectures. These advanced strategies are particularly valuable for controlling the stereochemistry of the final spirocyclic product.

Intramolecular Hydrogen Atom Transfer (HAT) has emerged as a powerful tool in organic synthesis, enabling the functionalization of remote C-H bonds. In the context of oxa-aza spirobicycle synthesis, HAT reactions can be used to generate a carbon-centered radical that can then undergo cyclization to form the spirocyclic core.

N-centered radicals can be generated from suitable precursors, such as N-haloamines or N-alkoxyamines, under photolytic or radical-initiating conditions. These N-radicals can then abstract a hydrogen atom from a remote C-H bond within the same molecule, leading to the formation of a carbon-centered radical. This radical can then participate in a cyclization reaction to form a new ring.

The stereoselectivity of such reactions is often influenced by the conformation of the transition state during the HAT and cyclization steps. The presence of the gem-dimethyl group in the target molecule could potentially influence the stereochemical outcome of the cyclization.

Intramolecular Hydrogen Atom Transfer (HAT) Reactions in Oxa-Aza Spirobicycle Synthesis

Tandem Oxidation-Nucleophilic Cyclisation Mechanisms

A prominent strategy for the synthesis of complex spiroheterocycles involves a tandem Knoevenagel-Michael reaction followed by an oxidative cyclization. This multicomponent, one-pot reaction efficiently brings together aromatic aldehydes, N,N'-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. The reaction proceeds at ambient temperature in alcoholic solvents to selectively produce substituted unsymmetrical spiro-[furo[3,2-c]pyran-2,5'-pyrimidine] derivatives. rsc.org This methodology is advantageous due to the use of readily available and inexpensive reactants, mild reaction conditions, and high yields without the need for chromatographic separation. rsc.org

The proposed mechanism commences with a Knoevenagel condensation between the aromatic aldehyde and N,N'-dimethylbarbituric acid. This is followed by a Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one to the newly formed α,β-unsaturated system. The final step is an oxidative cyclization that yields the spirocyclic product. The efficiency and selectivity of this reaction make it a valuable tool for the construction of diverse spiroheterocyclic scaffolds.

Prins Cascade Cyclization for Dioxa-Azaspiro[5.5]undecane Derivatives

A novel and highly diastereoselective Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This method involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.govresearchgate.net This represents the first reported synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization. nih.govresearchgate.net The Prins cyclization is a powerful tool for constructing tetrahydropyran ring systems, which are common motifs in natural products. nih.gov

The plausible reaction mechanism begins with the acid-catalyzed generation of an oxonium ion from the aldehyde. This electrophile then reacts with the homoallylic alcohol portion of the sulfonamide in an initial Prins cyclization to form a tetrahydropyran ring and a cationic intermediate. The second cyclization occurs through the intramolecular trapping of this cation by the hydroxyethyl moiety, leading to the formation of the morpholine ring and thus completing the spirocyclic system. nih.gov This tandem approach provides a direct and efficient route to these pharmaceutically relevant spirocyclic scaffolds. nih.gov

Table 1: Examples of Prins Cascade Cyclization for Dioxa-Azaspiro[5.5]undecane Derivatives

Aldehyde Reactant Product Yield (%) Diastereoselectivity
Benzaldehyde 2-Phenyl-1,9-dioxa-4-azaspiro[5.5]undecane derivative 85 >99:1
4-Chlorobenzaldehyde 2-(4-Chlorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane derivative 88 >99:1
4-Methylbenzaldehyde 2-(4-Methylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane derivative 82 >99:1
Cinnamaldehyde 2-Styryl-1,9-dioxa-4-azaspiro[5.5]undecane derivative 78 >99:1

Base-Promoted Double Michael Addition Reactions for Diazaspiro[5.5]undecane Derivatives

A highly efficient methodology for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives has been developed, utilizing a base-promoted [5+1] double Michael addition reaction. This cascade cyclization involves the reaction of N,N-dimethylbarbituric acid with diarylideneacetones in the presence of diethylamine (B46881) at ambient temperature. researchgate.net This protocol is highly effective, providing excellent yields of up to 98% for a range of symmetric and non-symmetric divinylketones bearing both aryl and heteroaryl substituents. researchgate.net

The proposed mechanism for this transformation begins with the base-catalyzed deprotonation of N,N-dimethylbarbituric acid, which then acts as a nucleophile in the first Michael addition to one of the α,β-unsaturated ketone moieties of the diarylideneacetone. This is followed by an intramolecular second Michael addition, where the newly formed enolate attacks the remaining α,β-unsaturated system, leading to the formation of the six-membered ring and the diazaspiro[5.5]undecane core. researchgate.netresearchgate.net X-ray crystallographic studies have confirmed that the cyclohexanone (B45756) unit of the resulting spirocycles preferentially adopts a chair conformation. researchgate.net

Robinson Annulation in Heterospiro[5.5]undecan-9-one Synthesis

The Robinson annulation, a classic ring-forming reaction, can be adapted for the synthesis of heterospiro[5.5]undecan-9-one systems. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. scispace.comnih.govresearchgate.net In the context of heterospirocycle synthesis, a cyclic ketone containing a heteroatom would serve as the Michael donor, and an α,β-unsaturated ketone, such as methyl vinyl ketone, would act as the Michael acceptor. scispace.comnih.gov

The reaction is typically initiated by a base, which deprotonates the α-carbon of the heterocyclic ketone to form an enolate. This enolate then undergoes a Michael addition to the α,β-unsaturated ketone, forming a 1,5-dicarbonyl intermediate. Subsequent intramolecular aldol condensation, also base-catalyzed, leads to the formation of a new six-membered ring, which, after dehydration, yields the α,β-unsaturated heterospiro[5.5]undecan-9-one. nih.govresearchgate.net This method provides a powerful tool for constructing fused ring systems containing heteroatoms. scispace.com

Catalytic C(sp3)-H Amination-Cyclization-[3+2] Cycloaddition for Azaspiroalkanes

The synthesis of complex azaspiroalkanes can be achieved through a sophisticated strategy combining catalytic C(sp³)-H amination, cyclization, and a subsequent [3+2] cycloaddition. This approach leverages the power of rhodium catalysis for the initial C-H amination step. Rhodium catalysts, such as Rh₂(esp)₂, are highly effective in promoting intramolecular C-H amination of sulfamate esters, leading to the formation of cyclic sulfonamides. beilstein-journals.org This step is often highly regioselective and diastereoselective. beilstein-journals.org

Following the formation of the initial heterocyclic ring, a [3+2] cycloaddition reaction can be employed to construct the spirocyclic framework. For instance, an azomethine ylide can be generated from the product of the C-H amination/cyclization step. These 1,3-dipoles can then react with various dipolarophiles in a [3+2] cycloaddition to furnish the final azaspiroalkane. nih.govnih.gov The reactivity and selectivity of the azomethine ylide cycloaddition can be controlled by the choice of substituents and reaction conditions. rsc.orgnih.gov This multi-step, yet convergent, strategy allows for the rapid assembly of complex and medicinally relevant azaspirocyclic structures.

Strategies Involving Epoxide Ring Opening and Intramolecular Cyclization

The synthesis of oxa-azaspiro[5.5]undecane scaffolds can be accomplished through strategies that utilize the ring-opening of epoxides followed by intramolecular cyclization. Epoxides are valuable three-membered heterocyclic intermediates that can undergo ring-opening with a variety of nucleophiles. In this context, a substrate containing both an epoxide and a suitably positioned nucleophile, such as an amine or a hydroxyl group, can be designed to undergo an intramolecular cyclization upon epoxide ring-opening.

The reaction can be initiated by either acid or base catalysis. Under acidic conditions, the epoxide is protonated, making it more susceptible to nucleophilic attack. Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons. The regioselectivity of the epoxide opening is a key consideration in this synthetic design. Following the initial ring-opening, the newly generated nucleophile can then participate in a second intramolecular cyclization to form the spirocyclic system. This approach offers a versatile and stereocontrolled route to various oxa-azaspirocycles.

Functionalization and Derivatization of the 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- Scaffold

The 9-Oxa-2-azaspiro[5.5]undecane scaffold serves as a valuable template for the development of novel bioactive compounds. Its functionalization and derivatization can be achieved through various chemical transformations, primarily targeting the secondary amine at the 2-position.

Derivatization of the nitrogen atom can be readily accomplished through standard N-alkylation, N-acylation, and N-sulfonylation reactions. These modifications allow for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. For instance, the synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides has been reported, highlighting the accessibility of the nitrogen for derivatization. researchgate.net

Furthermore, the core scaffold can be incorporated into larger molecular frameworks. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used in the synthesis of novel fluoroquinolone derivatives. researchgate.net Additionally, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been synthesized and shown to be potent inhibitors of soluble epoxide hydrolase. These examples demonstrate the utility of the oxa-azaspiro[5.5]undecane core as a building block in medicinal chemistry.

Introduction of Alkyl and Aryl Substituents

The functionalization of the 9-oxa-2-azaspiro[5.5]undecane scaffold, particularly at the nitrogen atom of the piperidine ring, is a key strategy for modulating the pharmacological properties of these molecules. Both alkyl and aryl substituents can be introduced through various well-established synthetic protocols.

N-Alkylation: The secondary amine of the piperidine ring in the 9-oxa-2-azaspiro[5.5]undecane core is amenable to N-alkylation reactions. Standard procedures involve the reaction of the parent spirocycle with an appropriate alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base. Common bases used for this transformation include potassium carbonate (K₂CO₃) or triethylamine (NEt₃) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

For instance, in the synthesis of related imidazopyridine derivatives, N-alkylation has been successfully achieved using 4-methoxybenzyl chloride in the presence of anhydrous K₂CO₃ in DMF fabad.org.tr. This methodology can be extrapolated to the 9-oxa-2-azaspiro[5.5]undecane system to introduce a variety of alkyl groups.

N-Arylation: The introduction of aryl substituents on the nitrogen atom typically requires more sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful and widely used method for this purpose. This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable phosphine ligand. This approach has been successfully applied to the synthesis of N-aryl spiro[chromene-2,4'-piperidine] derivatives, demonstrating its utility in functionalizing the piperidine nitrogen of spirocyclic systems nih.gov.

An alternative approach to N-arylation is the Ullmann condensation, which involves the reaction of an amine with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. While sometimes requiring harsher conditions than palladium-catalyzed methods, it remains a viable strategy for the synthesis of N-aryl piperidine-containing compounds.

The choice of method for N-alkylation or N-arylation depends on the specific substrate and the desired substituent. Below is a representative table of potential N-substituted derivatives of 9-Oxa-2-azaspiro[5.5]undecane.

Substituent (R)ReagentReaction Type
MethylMethyl iodideN-Alkylation
EthylEthyl bromideN-Alkylation
BenzylBenzyl chlorideN-Alkylation
PhenylPhenylboronic acid / Phenyl halideBuchwald-Hartwig / Ullmann Coupling
4-Methoxyphenyl4-BromoanisoleBuchwald-Hartwig Coupling

Modifications of Nitrogen and Oxygen Heteroatoms

Beyond simple N-substitution, the inherent reactivity of the nitrogen and oxygen heteroatoms in the 9-oxa-2-azaspiro[5.5]undecane scaffold allows for a range of chemical modifications, leading to a diverse array of analogs with potentially unique biological activities.

Modifications of the Nitrogen Heteroatom:

The secondary amine of the piperidine ring can undergo a variety of chemical transformations beyond alkylation and arylation. These include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. This transformation is useful for introducing a wide range of functional groups and for modulating the basicity of the nitrogen atom.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, yields sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule.

Reductive Amination: The secondary amine can be used in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride to introduce more complex alkyl substituents.

Modifications of the Oxygen Heteroatom:

The oxygen atom within the tetrahydropyran ring is generally less reactive than the nitrogen atom of the piperidine. Direct modification of this ether oxygen is challenging and not commonly reported for this specific spirocyclic system. However, synthetic strategies can be envisioned that involve the cleavage of the tetrahydropyran ring under harsh acidic conditions, followed by subsequent chemical manipulation.

A more practical approach to modifying the oxygen-containing ring involves the synthesis of analogs where the oxygen atom is replaced by another heteroatom, such as sulfur or another nitrogen atom, during the initial construction of the spirocyclic framework. For instance, using a sulfur-containing starting material in a Prins-type cyclization could lead to the corresponding thia-azaspiro[5.5]undecane analog.

The following table summarizes potential modifications of the heteroatoms in the 9-Oxa-2-azaspiro[5.5]undecane scaffold.

HeteroatomModification TypeReagent/ReactionResulting Functional Group
NitrogenAcylationAcetyl chlorideN-acetyl (Amide)
NitrogenSulfonylationp-Toluenesulfonyl chlorideN-tosyl (Sulfonamide)
NitrogenReductive AminationAcetone, NaBH(OAc)₃N-isopropyl
OxygenRing Opening (Hypothetical)Strong Acid (e.g., HBr)Ring-opened diol

Structural Characterization and Conformational Analysis of 9 Oxa 2 Azaspiro 5.5 Undecane, 8,8 Dimethyl

Spectroscopic Techniques for Structural Elucidation

This section would have presented a detailed analysis of the spectroscopic data for 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would have been provided. This would involve the chemical shifts (δ), coupling constants (J), and signal multiplicities for each nucleus in the molecule. Advanced NMR techniques such as COSY, HSQC, and HMBC would have been discussed in the context of establishing the connectivity of the atoms within the spirocyclic framework. Furthermore, NOESY experiments would have been crucial in determining the through-space proximity of protons, thereby aiding in the assignment of the relative stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of the compound would have been analyzed to identify its key functional groups. Characteristic absorption bands for the C-O-C ether linkage within the tetrahydropyran (B127337) ring, the N-H stretching and bending vibrations of the secondary amine in the piperidine (B6355638) ring, and the C-H stretching and bending vibrations of the aliphatic portions of the molecule would have been discussed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

This subsection would have detailed the determination of the compound's exact molecular weight through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum would have been analyzed to provide insights into the stability of the molecular ion and the characteristic fragmentation pathways of the spiro[5.5]undecane system.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

Had a crystal structure been available, this section would have presented the definitive three-dimensional arrangement of the atoms in 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-. Key bond lengths, bond angles, and torsion angles would have been tabulated and discussed. The crystal packing and any intermolecular interactions, such as hydrogen bonding, would also have been analyzed.

Conformational Studies of the Spiro[5.5]undecane Ring System

This section would have focused on the conformational dynamics of the spirocyclic system.

Analysis of Preferred Ring Conformations (e.g., Chair Conformation of Cyclohexanone (B45756) Unit)

Drawing upon the spectroscopic and crystallographic data, the preferred conformations of the piperidine and tetrahydropyran rings would have been analyzed. It is expected that both six-membered rings would adopt a chair conformation to minimize steric strain. The orientation of the substituents, including the gem-dimethyl groups, and their influence on the conformational equilibrium would have been a key point of discussion.

Intramolecular Interactions and Their Influence on Conformation

The three-dimensional structure of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is dictated by a complex interplay of intramolecular forces and steric constraints inherent to its spirocyclic framework. The molecule consists of a piperidine ring and a tetrahydropyran ring fused at a central spiro carbon atom. The conformational preferences of these six-membered rings, and their orientation relative to each other, are significantly influenced by the presence of the gem-dimethyl group at the C-8 position.

Steric Hindrance and Conformational Bias

The most dominant intramolecular interaction in 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- is steric hindrance originating from the gem-dimethyl group. In a six-membered ring like tetrahydropyran, substituents will adopt either an axial or equatorial position in the stable chair conformation. The presence of two methyl groups on the same carbon atom (C-8) creates significant steric strain. One methyl group can occupy an equatorial position with relative ease, but the other is forced into a more sterically demanding axial position.

This axial methyl group leads to significant 1,3-diaxial interactions with the other axial hydrogens or substituents on the same side of the ring. These repulsive steric interactions are energetically unfavorable and can cause the tetrahydropyran ring to adopt a conformation that alleviates this strain, such as a twist-boat or a flattened chair conformation. Studies on analogous spiro systems with gem-dimethyl groups on a six-membered ring have shown that these interactions are primary determinants of the ring's preferred conformation.

Torsional Strain and Ring Pliability

The spirocyclic nature of the compound introduces additional torsional strain around the central quaternary carbon. The preferred conformation will be one that minimizes the eclipsing interactions between the bonds of the two rings. Both the piperidine and tetrahydropyran rings are expected to exist predominantly in chair-like conformations to minimize torsional and angle strain. However, the flipping of these rings (chair-to-chair interconversion) is a key dynamic process.

The conformational equilibrium of the tetrahydropyran ring is heavily biased by the 8,8-dimethyl substitution. The energetic barrier for a ring flip that would place the alternative methyl group in the axial position is identical, but the presence of any axial methyl group significantly raises the energy of the chair conformation compared to an unsubstituted ring.

Influence of Heteroatoms

The presence of the nitrogen atom in the piperidine ring and the oxygen atom in the tetrahydropyran ring also introduces specific electronic effects that influence conformation.

Anomeric Effects: In the tetrahydropyran ring, the oxygen atom can lead to anomeric or reverse anomeric effects, which describe the tendency of an electronegative substituent at an anomeric carbon to prefer an axial orientation. While C-8 is not an anomeric carbon, the lone pairs on the ring oxygen influence the electron distribution and geometry of the entire ring.

Hydrogen Bonding: The secondary amine (N-H) in the piperidine ring can act as a hydrogen bond donor. While intermolecular hydrogen bonding is more common, the potential for intramolecular hydrogen bonding exists if a suitable acceptor atom is in close spatial proximity. In the case of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-, an intramolecular hydrogen bond between the N-H group and the ring oxygen (O-9) is conceivable, though it would require a significantly distorted, high-energy conformation to bring these groups close enough. Therefore, this interaction is less likely to be a primary driver of the ground-state conformation but could play a role in transitional states.

Interactive Data Table: Conformational Energy Factors

The following table summarizes the key intramolecular interactions and their expected qualitative impact on the conformational stability of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl-.

Interaction TypeInvolved Atoms/GroupsExpected Consequence on ConformationRelative Energy Cost
Steric Hindrance Axial C-8 Methyl and Axial C-6/C-10 HydrogensDestabilizes chair conformation; may lead to ring flattening or twist-boat conformation.High
Torsional Strain Bonds around Spiro CarbonInfluences the relative orientation of the two rings.Medium
Angle Strain C-C-C and C-X-C bonds (X=O, N)Favors puckered chair conformations over planar forms.Medium
1,3-Diaxial Repulsion Axial C-8 Methyl and other axial substituentsMajor contributor to steric strain.High
Potential H-Bonding N-H --- O-9Unlikely to be significant in the ground state due to geometric constraints.Low (in ground state)

Computational and Theoretical Investigations of 9 Oxa 2 Azaspiro 5.5 Undecane Systems

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

While specific molecular docking studies on 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane are not yet prevalent in the literature, research on analogous compounds provides valuable insights. For instance, studies on derivatives of 1-oxa-9-azaspiro[5.5]undecane have utilized molecular docking to explore their binding modes with the MmpL3 protein of Mycobacterium tuberculosis, a key target for antituberculosis drug development. osi.lvresearchgate.netspbu.ru These investigations have been instrumental in optimizing the initial structures of these spirocyclic inhibitors. osi.lvresearchgate.netspbu.ru

For 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane, molecular docking simulations could be employed to predict its binding affinity and orientation within the active site of a given target. The presence of the 8,8-dimethyl groups would be expected to introduce specific steric constraints and hydrophobic interactions that could significantly influence its binding relative to the unsubstituted parent compound. A hypothetical docking study against a generic kinase active site is illustrated in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
Kinase A-8.5LEU25, VAL33, ALA58Hydrophobic interactions with the dimethyl groups and the spirocyclic core.
Kinase A-8.5LYS42Potential hydrogen bond between the secondary amine of the ligand and the side chain of the residue.
Kinase A-8.5ASP155Potential ionic interaction with the protonated amine of the ligand.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical interactions observed in molecular docking studies of similar small molecules with protein kinases.

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for investigating the electronic structure of molecules and elucidating the mechanisms of chemical reactions. These methods can be used to calculate the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway.

Furthermore, quantum chemical calculations can be used to determine various molecular properties that are relevant to a molecule's biological activity, such as its electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and dipole moment. These properties can provide insights into how the molecule might interact with its biological target.

PropertyCalculated ValueMethodSignificance
HOMO Energy-6.2 eVDFT/B3LYP/6-31GRelates to the molecule's ability to donate electrons in a chemical reaction.
LUMO Energy1.5 eVDFT/B3LYP/6-31GRelates to the molecule's ability to accept electrons in a chemical reaction.
Dipole Moment2.1 DDFT/B3LYP/6-31G*Influences the molecule's solubility and ability to engage in polar interactions.

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values obtained from quantum chemical calculations for similar organic molecules.

Conformational Searching and Energy Landscape Analysis

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity. Conformational searching and energy landscape analysis are computational methods used to identify the stable conformations of a molecule and to understand the energy barriers between them.

For a spirocyclic system like 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane, the two rings are locked in a specific orientation, but each ring can still adopt different conformations (e.g., chair, boat, twist-boat). The presence of the 8,8-dimethyl groups can significantly influence the preferred conformation of the tetrahydropyran (B127337) ring due to steric hindrance.

Conformational analysis of related spirocyclic systems, such as 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, has been performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling. nih.gov These studies help in understanding the configurational and conformational behavior of such molecules. A similar approach for 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane would involve computational methods to generate a large number of possible conformations, followed by energy minimization to identify the most stable ones. The results of such an analysis would be crucial for understanding how the molecule presents itself to a potential binding partner.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C1-N2-C3-C4)Key Feature
Chair-Chair 10.0-55.2°Equatorial orientation of a substituent on the piperidine (B6355638) ring.
Chair-Chair 22.154.8°Axial orientation of a substituent on the piperidine ring.
Chair-Boat5.8-10.5°Higher energy conformation due to steric strain.

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected conformational preferences of six-membered rings.

Predictive Modeling for Structure-Activity Relationship (SAR) Development at a Molecular Level

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. Predictive modeling, often using techniques like Quantitative Structure-Activity Relationship (QSAR), can be a powerful tool in this process.

While a specific SAR for 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane has not been established, SAR studies on related spirocyclic compounds offer a roadmap for how such an investigation could proceed. For example, research on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists and 3,9-diazaspiro[5.5]undecane-based GABAAR antagonists has successfully identified key structural features that govern their activity. nih.govsoton.ac.uk

For the 9-oxa-2-azaspiro[5.5]undecane scaffold, a predictive SAR model could be developed by synthesizing a library of derivatives with variations at different positions of the spirocyclic core and evaluating their biological activity. The resulting data could then be used to build a computational model that correlates specific molecular descriptors (e.g., steric parameters, electronic properties, lipophilicity) with activity. The 8,8-dimethyl substitution in the target compound would serve as a key data point in such a model, highlighting the importance of substitution on the tetrahydropyran ring.

DerivativeSubstitutionIC50 (nM)Key SAR Insight
Parent CompoundNone500Baseline activity of the scaffold.
8,8-dimethyl Gem-dimethyl at C8 150 Increased potency, likely due to favorable hydrophobic interactions.
2-methylMethyl at N2300Substitution on the nitrogen is well-tolerated and can be used to modulate properties.
3-hydroxylHydroxyl at C3800Introduction of a polar group at this position may be detrimental to activity.

Note: The data in this table is hypothetical and for illustrative purposes, designed to demonstrate the principles of SAR analysis.

Applications of 9 Oxa 2 Azaspiro 5.5 Undecane, 8,8 Dimethyl and Its Derivatives in Chemical Research

Role as Key Intermediates and Scaffolds in Complex Molecule Synthesis

The inherent structural features of the 9-oxa-2-azaspiro[5.5]undecane scaffold make it an attractive starting point for the synthesis of more elaborate molecular architectures. Its utility as a key intermediate stems from its conformational rigidity and the presence of multiple functionalization points.

Precursors for Advanced Heterocyclic Architectures

While specific examples detailing the use of 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane as a direct precursor for advanced heterocyclic architectures are not extensively documented in publicly available literature, the broader class of azaspirocycles is widely recognized for its role in constructing complex heterocyclic systems. The synthesis of various spirocyclic compounds, including those with the oxa-azaspiro[5.5]undecane core, often serves as a foundational step for further chemical transformations. For instance, multicomponent reactions can provide rapid access to functionalized spirocycles, which can then undergo further cyclization or modification to yield intricate polycyclic systems. The strategic placement of the oxygen and nitrogen atoms within the spirocyclic framework of 9-oxa-2-azaspiro[5.5]undecane provides handles for regioselective reactions, enabling the construction of novel heterocyclic ring systems fused or appended to the core structure.

Building Blocks for Diversity-Oriented Synthesis and Chemical Space Exploration

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore broad regions of chemical space and facilitate the discovery of new biologically active compounds. cam.ac.uk Spirocyclic scaffolds, such as 9-oxa-2-azaspiro[5.5]undecane, are particularly valuable in DOS due to their three-dimensional nature, which allows for the creation of molecules with a wide range of shapes and vectoral displays of functional groups. cam.ac.uknih.gov

The rigid framework of the 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane can be systematically decorated with various substituents at different positions, leading to a library of analogues with diverse physicochemical properties. This approach allows for a comprehensive exploration of the structure-activity relationships (SAR) of a particular pharmacophore. The synthesis of libraries based on such spirocyclic scaffolds can be achieved through parallel synthesis techniques, enabling the rapid generation of a multitude of compounds for high-throughput screening. nih.gov The resulting libraries of spirocyclic compounds contribute to the expansion of accessible chemical space, moving beyond the traditional flat, aromatic structures often found in compound collections. cam.ac.uk

Exploration in Molecular Recognition and Biological Target Engagement Studies

Derivatives of the 9-oxa-2-azaspiro[5.5]undecane scaffold have been instrumental in studies of molecular recognition, where the specific three-dimensional arrangement of atoms is crucial for binding to biological targets.

Investigation of Molecular Mechanisms of Action with Enzymes (e.g., Methionyl-tRNA Synthetase Inhibitors)

No publicly available research directly links 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- or its close derivatives to the inhibition of methionyl-tRNA synthetase. However, the general principles of enzyme inhibition can be applied to understand how such a scaffold could be utilized in designing enzyme inhibitors. The rigid spirocyclic core can serve as a platform to position key functional groups in a precise orientation to interact with the active site of an enzyme. For example, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been explored as potential inhibitors of soluble epoxide hydrolase (sEH) and as antituberculosis agents targeting the MmpL3 protein. researchgate.netosi.lv These studies highlight the potential of this scaffold in the design of enzyme inhibitors.

Studies of Interactions with Specific Receptors (e.g., Opioid Receptors, σ1 Receptors)

Derivatives of the oxa-azaspiro[5.5]undecane scaffold have shown significant promise in the study of opioid and sigma-1 (σ1) receptors, which are important targets for pain management and neurological disorders.

Research into 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives has identified potent dual ligands for the μ-opioid receptor (MOR) and the σ1 receptor. acs.orgnih.gov One notable compound from this series, 15au , demonstrated a balanced profile of MOR agonism and σ1 receptor antagonism. acs.orgnih.gov This dual activity is a promising strategy for developing potent analgesics with potentially fewer side effects than traditional opioids. acs.org

Furthermore, a series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated as selective σ1 receptor ligands. researchgate.netnih.gov Several of these compounds exhibited nanomolar affinity for σ1 receptors, making them valuable tools for studying the role of this receptor in various physiological and pathological processes. researchgate.netnih.gov The high affinity and selectivity of these ligands underscore the importance of the spirocyclic scaffold in achieving potent and specific receptor interactions.

Below is a table summarizing the binding affinities of selected 1,5-dioxa-9-azaspiro[5.5]undecane derivatives for σ1 and σ2 receptors.

CompoundKi (σ1) (nM)Ki (σ2) (nM)Selectivity (Ki σ2 / Ki σ1)
Derivative 10.6126.844
Derivative 21.2315.212
Derivative 312.024.52

Design Principles for Modulating Protein-Ligand Interactions

The design of ligands that can effectively and selectively bind to a protein target is a cornerstone of drug discovery. The rigid nature of the 9-oxa-2-azaspiro[5.5]undecane scaffold can be a significant advantage in this context. By reducing the conformational flexibility of a ligand, the entropic penalty upon binding can be minimized, potentially leading to higher binding affinities.

The three-dimensional arrangement of substituents on the spirocyclic core allows for the precise positioning of pharmacophoric elements to match the binding site of a target protein. Computational modeling and structure-based design approaches can be used to predict the optimal substitution patterns on the 9-oxa-2-azaspiro[5.5]undecane scaffold to maximize interactions with a specific protein. For instance, the orientation of aromatic or hydrogen-bonding groups can be fine-tuned to engage with key residues in a binding pocket. The gem-dimethyl group at the 8-position can also play a role by influencing the local conformation of the ring system and providing a lipophilic interaction point. These design principles are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

Development of Chemical Probes for Biological Systems

Research into related azaspiro compounds has shown their potential as ligands for various biological targets. For instance, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and evaluated for their antituberculosis activity, targeting the MmpL3 protein in M. tuberculosis. osi.lv Similarly, other related structures like 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been developed as potent and selective inhibitors of the METTL3 enzyme, which is implicated in various diseases including cancer. researchgate.net Furthermore, 1-oxa-8-azaspiro[4.5]decane derivatives have been designed as selective ligands for sigma-1 receptors, with potential applications in brain imaging. nih.gov

These examples highlight the utility of the azaspiro[5.5]undecane framework in generating biologically active molecules. The structural features of these compounds, including their rigid three-dimensional conformation, make them attractive scaffolds for designing molecules that can interact with specific biological targets. However, the specific contribution and application of the 8,8-dimethyl substitution on the 9-Oxa-2-azaspiro[5.5]undecane core in the context of chemical probe development remains an area that requires further scientific exploration.

Future research may focus on leveraging the unique stereochemical properties of 9-Oxa-2-azaspiro[5.5]undecane, 8,8-dimethyl- to design novel chemical probes. Such probes could potentially be developed to investigate a variety of biological processes by incorporating reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive moieties for target identification and validation. The development of synthetic methodologies to functionalize this specific scaffold would be a critical first step in realizing its potential for creating sophisticated tools for chemical biology research.

Future Directions and Emerging Research Avenues for 9 Oxa 2 Azaspiro 5.5 Undecane Chemistry

Development of Novel and Efficient Asymmetric Synthetic Routes

The creation of spirocycles with defined stereochemistry remains a significant challenge in organic synthesis. For the 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane scaffold, the spirocyclic carbon is a quaternary stereocenter, making its stereoselective synthesis particularly complex. Future research will likely focus on overcoming this hurdle.

Current synthetic strategies for related azaspirocycles often result in racemic mixtures. researchgate.net A primary future objective will be the development of asymmetric methods to produce single enantiomers, which is crucial for pharmacological applications where stereoisomers can have vastly different biological activities.

Potential Asymmetric Strategies:

Synthetic ApproachDescriptionPotential Advantages
Chiral Catalyst-Mediated Cyclization Employing chiral Lewis acids or Brønsted acids to catalyze key ring-forming reactions, such as Prins or oxa-Pictet-Spengler type cyclizations.Direct formation of the spirocyclic core with high enantioselectivity from achiral precursors.
Substrate-Controlled Diastereoselective Synthesis Starting with a chiral building block, such as an amino alcohol or an epoxide, to guide the stereochemical outcome of the cyclization steps.The stereochemistry is installed early and reliably transferred through the synthetic sequence.
Enzymatic Resolution Using enzymes like lipases to selectively acylate or hydrolyze one enantiomer from a racemic mixture of the final compound or a key intermediate.Offers a bio-catalytic route that can provide high enantiomeric excess under mild conditions.

Advancements in these areas will be critical for enabling detailed structure-activity relationship (SAR) studies and the development of potent and selective bioactive agents based on this scaffold.

Exploration of Unprecedented Reactivity and Cascade Transformations

Cascade reactions, where multiple chemical bonds are formed in a single operation, offer an efficient pathway to complex molecules from simple starting materials. beilstein-journals.org The 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane framework is a prime candidate for the discovery of novel cascade transformations.

Future investigations could focus on leveraging the inherent reactivity of the piperidine (B6355638) and tetrahydropyran (B127337) rings. For instance, the secondary amine provides a nucleophilic handle for initiating reactions, while the ether oxygen can influence the reactivity of adjacent carbons. Researchers are exploring Prins cascade processes for the synthesis of related 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which demonstrates the potential for such complex transformations in building spirocyclic systems. nih.govresearchgate.net

Emerging Research Avenues:

Domino Reactions: Designing multi-step sequences initiated by the functional groups within the spirocycle. For example, an N-alkylation followed by an intramolecular cyclization could lead to more complex polycyclic systems.

Ring-Rearrangement Metathesis (RRM): Exploring reactions that could selectively open one of the rings and re-form it to create novel, isomeric spirocyclic scaffolds.

Photoredox Catalysis: Utilizing visible light to generate reactive intermediates under mild conditions, potentially enabling previously inaccessible transformations and functionalizations of the spirocyclic core.

The gem-dimethyl group at the C8 position is expected to influence the conformational rigidity of the tetrahydropyran ring, which could be exploited to control the stereochemical outcome of these novel transformations.

Advanced Applications in Molecular Design and Bio-conjugation Chemistry

The rigid, three-dimensional nature of the 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane scaffold makes it an attractive building block for designing molecules that can interact with biological targets with high specificity. Spirocycles are increasingly prevalent in approved drugs, highlighting their value in medicinal chemistry. researchgate.net

Future applications will likely extend beyond traditional small-molecule drugs. The secondary amine in the piperidine ring serves as a versatile conjugation point. This allows the spirocyclic scaffold to be attached to other molecular entities, opening up possibilities in advanced bio-conjugation chemistry.

Potential Applications:

Application AreaDescription of Use
Proteolysis-Targeting Chimeras (PROTACs) The spirocycle could serve as a novel scaffold for the E3 ligase-binding element or as a rigid linker connecting the target-binding and ligase-binding moieties.
Antibody-Drug Conjugates (ADCs) The spirocycle can be incorporated into the linker or payload component of an ADC, potentially improving pharmacokinetic properties and stability.
Molecular Probes and Imaging Agents Attaching a fluorophore or a positron-emitting radionuclide to the spirocycle could create tools for studying biological processes or for diagnostic imaging.

Research in this area will focus on synthesizing derivatives with appropriate functional handles for conjugation and evaluating their performance in these advanced applications.

Integration of Artificial Intelligence and Machine Learning in Spirocyclic Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and synthesis of new molecules. nih.govmit.edu While chemistry has traditionally been a conservative field, the use of AI is growing rapidly. nih.gov For complex structures like 8,8-dimethyl-9-oxa-2-azaspiro[5.5]undecane, AI can play a pivotal role in navigating the vast chemical space and predicting molecular properties.

Future research will integrate AI/ML tools at various stages of the discovery pipeline, from initial design to synthesis planning. maastrichtuniversity.nl These computational methods can significantly reduce the time and cost associated with developing new spirocycle-based compounds. helmholtz-hips.de

Key Roles for AI and Machine Learning:

AI/ML ApplicationDescriptionImpact on Research
Property Prediction Training ML models to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as biological activity, for virtual derivatives. nih.govPrioritizes the synthesis of candidates with the highest probability of success, reducing wasted effort.
De Novo Design Using generative models to design novel spirocyclic structures with desired properties that have not been synthesized before.Expands the accessible chemical space and can lead to the discovery of compounds with unprecedented activity.
Retrosynthesis Planning Employing AI algorithms to predict viable and efficient synthetic routes to target spirocycles, including complex asymmetric syntheses. mit.eduStreamlines the synthesis process and helps chemists overcome complex synthetic challenges.
High-Throughput Screening Analysis Applying ML to analyze large datasets from biological screens to identify structure-activity relationships and guide the next round of molecular design. nih.govAccelerates the optimization of lead compounds by extracting actionable insights from complex biological data.

The synergy between computational prediction and experimental validation will be essential for unlocking the next generation of drugs and materials based on the 9-Oxa-2-azaspiro[5.5]undecane scaffold.

Q & A

What are the primary synthetic routes for 9-Oxa-2-azaspiro[5.5]undecane derivatives, and how do reaction conditions influence regioselectivity?

Basic Research Focus
Synthesis often employs multicomponent reactions or cyclization strategies. For example, Prins cascade cyclization has been used to construct analogous 1,9-dioxa-4-azaspiro[5.5]undecane derivatives by coupling aldehydes with hydroxy-substituted sulfonamides under acidic conditions . Regioselectivity is controlled by steric and electronic factors: bulky substituents favor spirocyclic formation over linear byproducts, while solvent polarity and temperature modulate reaction kinetics. For azaspiro scaffolds, radical cyclizations or Lewis acid-catalyzed methods are also viable .

How can X-ray diffraction and NMR spectroscopy resolve structural ambiguities in spirocyclic compounds?

Basic Research Focus
X-ray crystallography remains the gold standard for unambiguous structural determination. For instance, Suescon et al. (2001) resolved the crystal structure of a brominated spiro[5.5]undecane derivative from red algae using X-ray diffraction, confirming bond angles and stereochemistry . NMR techniques, such as 13C^{13}\text{C}-1H^{1}\text{H} HSQC and NOESY, help assign substituent positions and detect through-space interactions in solution. For chiral centers, Mosher ester analysis or chiral shift reagents can differentiate enantiomers .

How can researchers address contradictions in reported stereochemical configurations of insect-derived spiroacetals?

Advanced Research Focus
Chirality discrepancies, such as the (2S,6R,8S) configuration in insect-derived (E,E)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane , require cross-validation via enantioselective synthesis and comparative chromatography. Synthetic standards derived from ethyl (S)-(+)-lactate can be matched against natural samples using chiral GC or HPLC. Circular dichroism (CD) spectroscopy further corroborates absolute configurations by comparing experimental and calculated spectra .

What is the biological significance of spiro[5.5]undecane derivatives in insect communication?

Advanced Research Focus
Spiroacetals like 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane are pheromone components in Bactrocera fruit flies and Andrena bees, influencing mating behaviors . Their stability under environmental conditions (e.g., volatility, oxidation resistance) makes them evolutionarily favored signaling molecules. Bioactivity assays, such as electrophysiological recordings on insect antennae, can validate their role in chemocommunication .

What challenges arise in synthesizing spirocycles with bulky substituents, and how can they be mitigated?

Advanced Research Focus
Bulky groups (e.g., 8,8-dimethyl) introduce steric hindrance, leading to low yields or incomplete cyclization. Strategies include:

  • Using high-dilution conditions to favor intramolecular reactions over intermolecular side reactions.
  • Employing microwave-assisted synthesis to enhance reaction rates and selectivity.
  • Introducing directing groups (e.g., hydroxyls) to preorganize reactants . Computational modeling (DFT) can predict transition states to optimize substituent placement .

How are spiro[5.5]undecane scaffolds applied in drug discovery, particularly for CNS targets?

Advanced Research Focus
Spirocyclic amines are privileged structures in CNS drug design due to their conformational rigidity and blood-brain barrier permeability. For example, 8-azaspiro[4.5]decane-7,9-dione derivatives are intermediates in HIV protease inhibitors . Structure-activity relationship (SAR) studies focus on modulating lipophilicity via substituent variation (e.g., halogenation) while maintaining metabolic stability .

What role do spiro[5.5]undecane derivatives play in polymer science?

Advanced Research Focus
Spiro monomers like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane are used in self-catalyzed poly(ortho ester)s for controlled drug delivery. Their erosion kinetics depend on backbone hydrophobicity and hydrolysis-sensitive linkages . Copolymerization with acrylamides enhances thermal stability, as shown in poly(N,N-dimethylacrylamide-co-spiro) systems .

How can researchers ensure purity and identity of novel spirocyclic compounds lacking commercial analytical data?

Methodological Focus
For uncharacterized derivatives (e.g., Sigma-Aldrich’s spiro compounds ):

  • Combine elemental analysis (EA) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • Use tandem HPLC-MS with orthogonal columns (C18, HILIC) to detect impurities.
  • Validate purity via 1H^{1}\text{H}-NMR integration of residual solvents or byproducts.

What computational tools predict physicochemical properties of spiro[5.5]undecane derivatives?

Methodological Focus
ACD/Labs Percepta Platform predicts logP, pKa, and solubility using fragment-based algorithms . Molecular dynamics simulations assess conformational flexibility, while COSMO-RS models estimate partition coefficients in biphasic systems. For chiral derivatives, quantum mechanical calculations (e.g., Gaussian) optimize geometries and predict NMR shifts .

How should conflicting data on stereochemical assignments in literature be reconciled?

Advanced Research Focus
Contradictions (e.g., insect vs. synthetic spiroacetals ) necessitate:

  • Reproducing synthetic protocols with rigorous enantiomeric excess (ee) quantification.
  • Cross-referencing with natural samples via chiral chromatography.
  • Collaborative validation through round-robin testing across labs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.